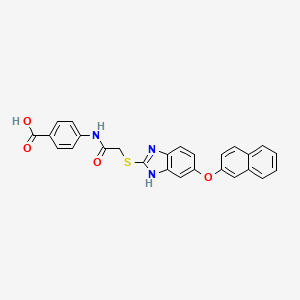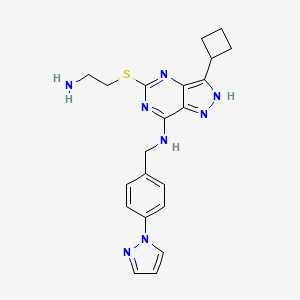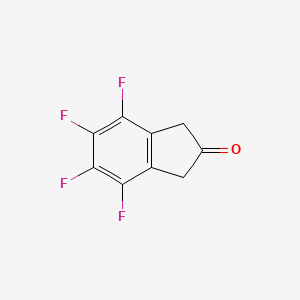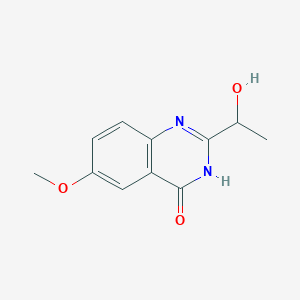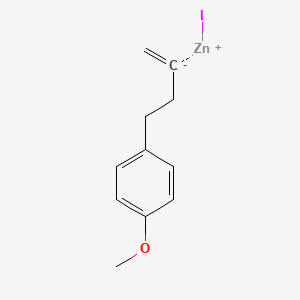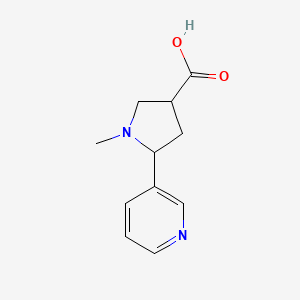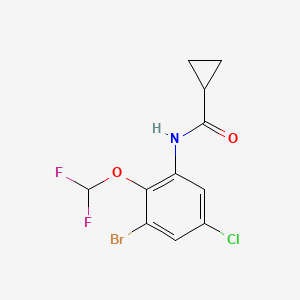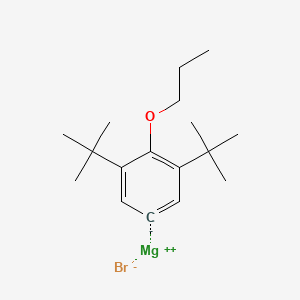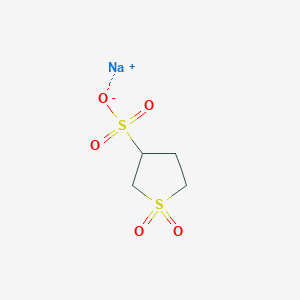
Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide is an organosulfur compound with the molecular formula C4H7NaO4S2. It is a derivative of tetrahydrothiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide typically involves the oxidation of tetrahydrothiophene. Common oxidizing agents used include hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure complete oxidation of the sulfur atom to form the sulfone group.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the initial oxidation of tetrahydrothiophene followed by neutralization with sodium hydroxide to form the sodium salt. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfonic acids.
Reduction: It can be reduced back to tetrahydrothiophene under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Tetrahydrothiophene.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.
Biology: Investigated for its potential as a biological probe due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
作用机制
The mechanism of action of sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide involves its ability to act as an electrophile due to the presence of the sulfone group. This allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Sulfolane (Tetrahydrothiophene 1,1-dioxide): A similar compound used as a solvent in the chemical industry.
Dimethyl sulfone: Another sulfone compound with similar chemical properties but different applications.
Uniqueness: Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide is unique due to its sodium salt form, which enhances its solubility in water and makes it suitable for specific applications where other sulfones may not be as effective.
属性
分子式 |
C4H7NaO5S2 |
|---|---|
分子量 |
222.2 g/mol |
IUPAC 名称 |
sodium;1,1-dioxothiolane-3-sulfonate |
InChI |
InChI=1S/C4H8O5S2.Na/c5-10(6)2-1-4(3-10)11(7,8)9;/h4H,1-3H2,(H,7,8,9);/q;+1/p-1 |
InChI 键 |
XXCALQCZHWNHDO-UHFFFAOYSA-M |
规范 SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




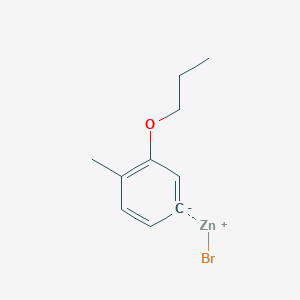
![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)
